molecular formula C9H8ClFOS B14037112 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one

1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one

Cat. No.: B14037112
M. Wt: 218.68 g/mol
InChI Key: RHLHEQNZTXOUOK-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS and a molecular weight of 218.68 g/mol This compound is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one typically involves the reaction of 2-fluoro-4-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-1-(2-fluoro-4-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8ClFOS

Molecular Weight

218.68 g/mol

IUPAC Name

1-chloro-1-(2-fluoro-4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8ClFOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,1H3

InChI Key

RHLHEQNZTXOUOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)S)F)Cl

Origin of Product

United States

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